molecular formula C7H3F4NO2 B1381698 2-Fluoro-5-(trifluoromethyl)nicotinic acid CAS No. 1227512-36-8

2-Fluoro-5-(trifluoromethyl)nicotinic acid

Cat. No.: B1381698
CAS No.: 1227512-36-8
M. Wt: 209.1 g/mol
InChI Key: KJXSKIXGJWRENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(trifluoromethyl)nicotinic acid is an organic compound belonging to the class of fluorinated pyridines It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a nicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Baltz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another approach is the nucleophilic substitution of a halogenated pyridine derivative with a fluorinating agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques. For example, the reaction of trifluoroacetyl chloride with pyridine derivatives under controlled conditions can yield 2-Fluoro-5-(trifluoromethyl)nicotinic acid . The process involves careful temperature control and the use of appropriate solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized pyridine derivatives .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Fluoro-5-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXSKIXGJWRENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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